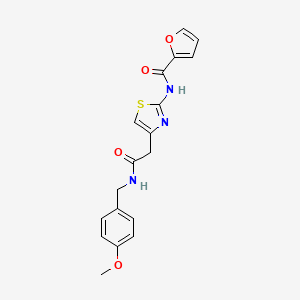![molecular formula C18H15N3O2S2 B2760580 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392239-59-7](/img/structure/B2760580.png)
4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: 1,3,4-thiadiazole derivative, benzoyl chloride
Conditions: Base (e.g., pyridine), room temperature
Product: Benzoyl-substituted thiadiazole
Formation of the Final Compound
Reactants: Benzoyl-substituted thiadiazole, ethyl sulfanyl group
Conditions: Suitable coupling reagents (e.g., EDC, DCC), solvent (e.g., dichloromethane)
Product: 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
科学的研究の応用
Chemistry
In chemistry, 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore. The thiadiazole ring is known for its bioactivity, and derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
将来の方向性
Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for benzamides, such as 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, can be of considerable importance .
作用機序
Target of Action
Similar compounds have been shown to exhibit antioxidant and anticancer activity , suggesting potential targets could be involved in these biological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the removal of a hydrogen atom from the target molecule, leading to the formation of a radical .
Biochemical Pathways
Given its reported antioxidant and anticancer activities , it may influence pathways related to oxidative stress and cell proliferation.
Result of Action
Oprea1_610398 has been reported to exhibit antioxidant and anticancer activities . It induces growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .
生化学分析
Biochemical Properties
The biochemical properties of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are largely defined by its interactions with various enzymes and proteins. It has been found to be an effective inhibitor of the STAT3 pathway, which is a key player in cancer progression . The compound directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Cellular Effects
This compound has shown significant effects on various types of cells. It exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells, and induces cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation. This results in the suppression of downstream gene transcription, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to exhibit significant anti-tumor efficacy in a DU145 xenograft model, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it has shown significant anti-tumor efficacy in a DU145 xenograft model .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to further functionalization.
-
Formation of Thiadiazole Ring
Reactants: Thiosemicarbazide, carbon disulfide
Conditions: Basic medium (e.g., sodium hydroxide), reflux
Product: 1,3,4-thiadiazole derivative
化学反応の分析
Types of Reactions
-
Oxidation
- The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
-
Reduction
- The benzoyl group can be reduced to a benzyl group.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents, low temperatures
-
Substitution
- The ethyl sulfanyl group can be substituted with other nucleophiles.
Reagents: Halides, amines
Conditions: Solvent (e.g., acetonitrile), base (e.g., potassium carbonate)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted thiadiazole derivatives
類似化合物との比較
Similar Compounds
- 4-benzoyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-benzoyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may exhibit unique properties due to the ethyl sulfanyl group, which can influence its solubility, reactivity, and biological activity. The specific length and nature of the alkyl chain can affect the compound’s overall behavior in chemical and biological systems.
特性
IUPAC Name |
4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFREZMALSCBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
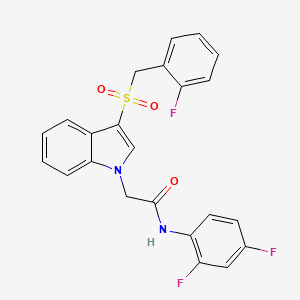
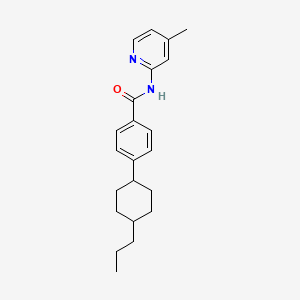
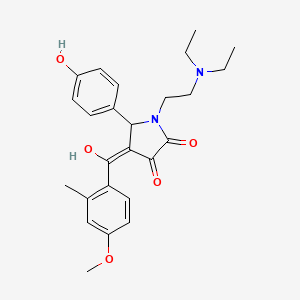
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
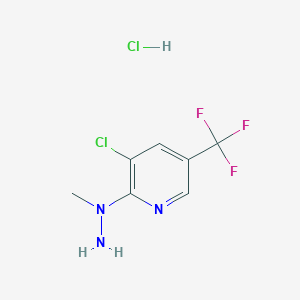
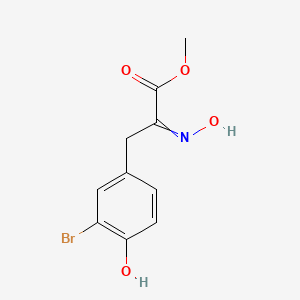
![3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2760510.png)
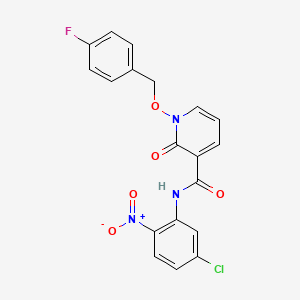
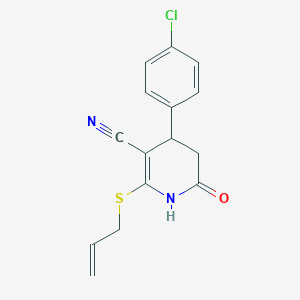
![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)
![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)
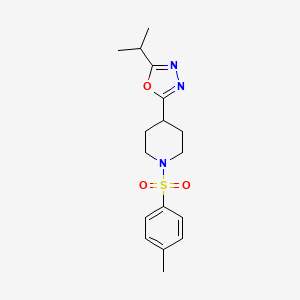
![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)
